molecular formula C11H19NO3 B11817664 (6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B11817664
M. Wt: 213.27 g/mol
InChI Key: PABFVGKPNHVSCG-IWSPIJDZSA-N
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Description

(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl and a tert-butyl ester group

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1R,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

PABFVGKPNHVSCG-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]1[C@@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O

Origin of Product

United States

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